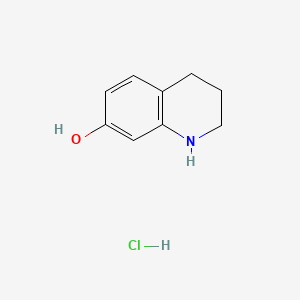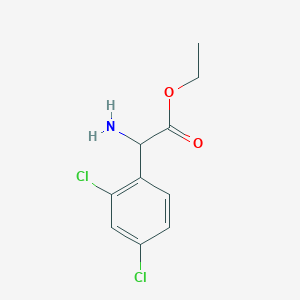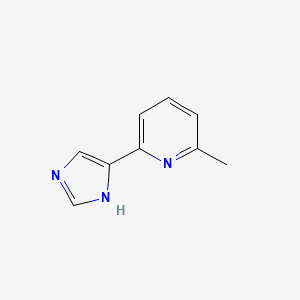![molecular formula C7H14ClF2N B13572961 1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride CAS No. 2792186-48-0](/img/structure/B13572961.png)
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanamine group, forming a hydrochloride salt.
Méthodes De Préparation
The synthesis of 1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride involves several steps, typically starting with the difluoromethylation of cyclopentyl derivatives. One common method includes the reaction of cyclopentylmethanamine with difluoromethylating agents under controlled conditions. Industrial production methods often utilize advanced techniques such as catalytic difluoromethylation, which allows for efficient and scalable synthesis of the compound .
Analyse Des Réactions Chimiques
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with cellular components .
Comparaison Avec Des Composés Similaires
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride can be compared with other similar compounds, such as:
1-(Difluoromethyl)cyclopentylmethanesulfonamide: This compound has a similar difluoromethyl group but differs in the presence of a methanesulfonamide group instead of a methanamine group.
1-(Difluoromethyl)cyclopentylmethanesulfonyl chloride: This compound contains a methanesulfonyl chloride group, which imparts different chemical properties and reactivity compared to the methanamine group.
Propriétés
Numéro CAS |
2792186-48-0 |
|---|---|
Formule moléculaire |
C7H14ClF2N |
Poids moléculaire |
185.64 g/mol |
Nom IUPAC |
[1-(difluoromethyl)cyclopentyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c8-6(9)7(5-10)3-1-2-4-7;/h6H,1-5,10H2;1H |
Clé InChI |
KGXYXIJIHIFSPT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CN)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


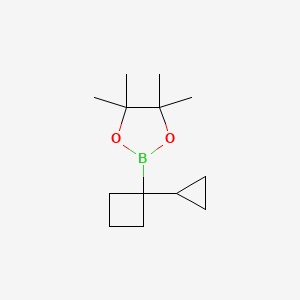
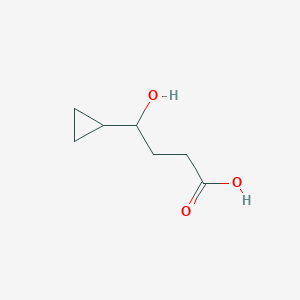
![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
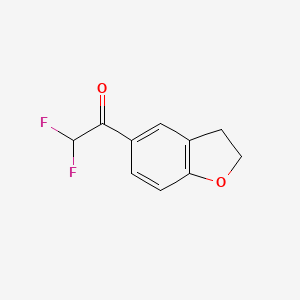
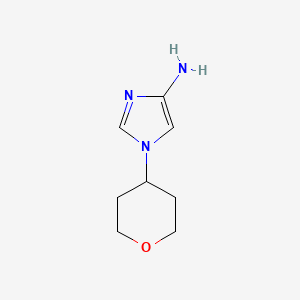
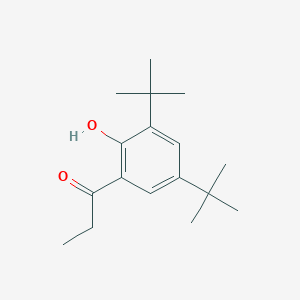

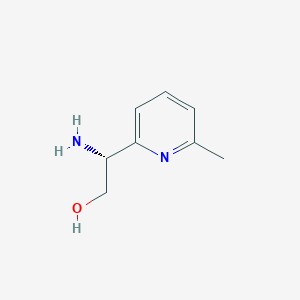
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)


